molecular formula C9H10N2S B086101 2-Ethylsulfanyl-1H-benzoimidazole CAS No. 14610-11-8

2-Ethylsulfanyl-1H-benzoimidazole

Cat. No. B086101
CAS RN: 14610-11-8
M. Wt: 178.26 g/mol
InChI Key: UGCOPUIBNABIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Ethylsulfanyl-1H-benzoimidazole derivatives involves starting from appropriately substituted 1,2-phenylenediamine. This approach allows for the introduction of various functional groups, enhancing the compound's activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating significant potency even beyond that of metronidazole (Pérez‐Villanueva et al., 2013). Additionally, the melting synthesis method offers a green synthesis approach, yielding 2-arylmethyl-1H-benzoimidazoles with high efficiency and minimal by-products (Sun Shuqin, 2012).

Molecular Structure Analysis

The molecular structures of 2-Ethylsulfanyl-1H-benzoimidazole derivatives have been characterized by techniques such as IR, NMR, and single-crystal X-ray diffraction. These studies reveal diverse geometries around the benzimidazole nucleus, indicating a significant impact of substituents on the compound's conformation and, subsequently, its reactivity and interaction with biological targets.

Chemical Reactions and Properties

2-Ethylsulfanyl-1H-benzoimidazole undergoes various chemical reactions, contributing to its wide applicability. For example, its derivatives have been explored for oligomerization of ethylene, showcasing the role of metal complexes in catalyzing polymerization processes (Hao Liu et al., 2011). Furthermore, its sulfanyl group can partake in cyclization and ketonization reactions, emphasizing its utility in constructing complex molecular architectures under aerobic conditions (M. Selvaraju et al., 2016).

Scientific Research Applications

  • Phosphorescent Materials : Benzoimidazole derivatives are used in creating highly phosphorescent materials. These materials, particularly those involving bis-cyclometalated iridium complexes with benzoimidazole-based ligands, show promise in light-emitting devices with a range of emission colors from green to red (Huang et al., 2004).

  • Antimicrobial Agents : Various benzoimidazole derivatives exhibit significant antimicrobial activities against a range of pathogens, including gram-positive and gram-negative bacteria and fungi. This highlights their potential in developing new antimicrobial drugs (Abd El-Meguid, 2014).

  • Alzheimer’s Disease Treatment : Certain benzoimidazole-based coordination polymers have shown potential in treating Alzheimer's disease by stimulating cell autophagy and reducing the accumulation of amyloid protein in neurons (Zhao et al., 2020).

  • Metal–Organic Frameworks (MOFs) : Benzoimidazole derivatives are instrumental in synthesizing zeolite-like MOFs. These MOFs demonstrate high chemical stability and CO2 uptake capacity, making them valuable for environmental applications (Tang et al., 2017).

  • Catalysis : Benzoimidazole compounds are used as ligands in copper-catalyzed cross-coupling reactions. They facilitate the formation of vinyl C-N and C-O bonds under mild conditions, showcasing their utility in organic synthesis (Kabir et al., 2010).

  • Oligomerization Catalysts : Certain benzoimidazole derivatives, when combined with nickel, show high activity in ethylene oligomerization, indicating their potential in industrial polymer production (Liu et al., 2011).

  • Photophysical Applications : Novel benzoimidazole derivatives are explored for their two-photon absorption properties, making them candidates for biophotonic and optoelectronic applications (Zhang et al., 2014).

  • Anticancer Research : Benzimidazole-based Zn(II) complexes have been investigated for their anticancer activities against human carcinoma cells, showing promise in developing new anticancer therapies (Zhao et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCOPUIBNABIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352179
Record name 2-Ethylsulfanyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-1H-benzoimidazole

CAS RN

14610-11-8
Record name 2-(Ethylthio)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14610-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014610118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylsulfanyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylsulfanyl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(ETHYLTHIO)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S44TEQ96E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylsulfanyl-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-Ethylsulfanyl-1H-benzoimidazole
Reactant of Route 3
Reactant of Route 3
2-Ethylsulfanyl-1H-benzoimidazole
Reactant of Route 4
Reactant of Route 4
2-Ethylsulfanyl-1H-benzoimidazole
Reactant of Route 5
Reactant of Route 5
2-Ethylsulfanyl-1H-benzoimidazole
Reactant of Route 6
Reactant of Route 6
2-Ethylsulfanyl-1H-benzoimidazole

Citations

For This Compound
1
Citations
S Valtierra - 2017 - search.proquest.com
Saccharomyces cerevisiae contains several epigenetic elements known as yeast prions. Our laboratory discovered the yeast prion [SWI+], whose protein determinant is Swi1, a subunit …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.